2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
Description
Properties
IUPAC Name |
2-chloro-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-13-8-10-9-17(7-6-12(10)19-13)14(18)16-11-4-2-1-3-5-11/h1-5,8H,6-7,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICVXPGMQPLCRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide typically involves multiple steps, starting with the construction of the thieno[3,2-c]pyridine core. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-c]pyridine Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative.
Introduction of the Chloro Group: : Chlorination of the thieno[3,2-c]pyridine core can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the Phenyl Group: : The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, using phenyl lithium (PhLi) or phenyl magnesium bromide (PhMgBr).
Carboxamide Formation: : The final step involves converting the intermediate compound into the carboxamide derivative using reagents like carbonyldiimidazole (CDI) or thionyl chloride (SOCl2) followed by ammonia (NH3).
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
2-Chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution Reactions: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, to replace the chloro group.
Coupling Reactions: : Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce additional substituents onto the phenyl ring.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or dimethylformamide (DMF), and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives with altered functional groups and substitution patterns.
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the role of this compound as a potential inhibitor of critical signaling pathways involved in cancer progression.
- Hedgehog Signaling Pathway : Research indicates that derivatives of this compound can inhibit the Hedgehog signaling pathway, which is crucial in various cancers, including basal cell carcinoma and medulloblastoma. The compound has been evaluated for its potency in inhibiting Hedgehog acyltransferase (HHAT), a key enzyme in this pathway .
| Study Reference | Compound Tested | Target Enzyme | Findings |
|---|---|---|---|
| IMP-1575 | HHAT | Potent inhibitor with low cytotoxicity | |
| Various analogs | PI3K-C2α | Structural optimization led to improved efficacy |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Some derivatives exhibit activity against various bacterial strains, indicating potential use as an antibiotic agent.
| Study Reference | Bacterial Strain Tested | Results |
|---|---|---|
| E. coli | Inhibition observed | |
| Staphylococcus aureus | Moderate activity |
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways.
- CYP Enzymes : Studies suggest that certain derivatives can inhibit cytochrome P450 enzymes, which play a role in drug metabolism and clearance . This could enhance the bioavailability of co-administered drugs.
Case Study 1: Hedgehog Pathway Inhibition
A comprehensive study synthesized several derivatives and tested their inhibitory effects on HHAT. The most promising candidate, IMP-1575, demonstrated robust inhibition and was further evaluated for its pharmacokinetic properties.
Case Study 2: Antimicrobial Screening
In a series of antimicrobial assays, derivatives of 2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide were screened against common pathogens. Results indicated that modifications to the phenyl group significantly affected antibacterial activity.
Mechanism of Action
The mechanism by which 2-Chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Activity Comparison
| Compound | IC₅₀ (ADP Inhibition) | Metabolic Pathway | Target Receptor |
|---|---|---|---|
| Clopidogrel | 0.1–1 µM | CYP2C19/CYP3A4 | P2Y12 ADP receptor |
| 2-Chloro-N-phenyl-... | Not reported | Likely direct binding | Unclear (structural analogs target Hhat or P2Y12) |
Vicagrel
Vicagrel ((S)-methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)-acetate) is a next-generation antiplatelet prodrug designed to overcome clopidogrel’s metabolic limitations:
- Structural Difference: Vicagrel has an acetoxy group at position 2 of the thienopyridine ring, whereas the target compound lacks this modification.
- Activation : Vicagrel is hydrolyzed by carboxylesterase-2 (CES2) or AADAC, bypassing CYP450 enzymes and offering more consistent activation .
- Potency : Vicagrel’s active metabolite shows 3–5× higher platelet inhibition than clopidogrel in preclinical models.
Key Data
- Vicagrel’s plasma half-life: ~1.2 hours (vs. clopidogrel’s 6 hours) .
- The carboxamide derivative’s lack of ester groups may eliminate the need for enzymatic activation, but its pharmacokinetics remain unstudied.
RU-SKI Inhibitors
RU-SKI compounds (e.g., RU-SKI 43, 9b) are 5-acyl-6,7-dihydrothieno[3,2-c]pyridines developed as Hedgehog acyltransferase (Hhat) inhibitors:
- Functional Group: RU-SKI inhibitors feature acyl groups (e.g., pentanoyl, hexanoyl) at position 5, unlike the carboxamide in the target compound.
- Conformational Flexibility : NMR studies show RU-SKI derivatives adopt distinct E:Z amide conformations, which influence Hhat binding affinity. The rigid carboxamide group in the target compound may restrict such flexibility .
- Biological Activity: RU-SKI 43 inhibits Hhat with an IC₅₀ of 4.2 µM, while the carboxamide derivative’s activity against Hhat is unknown .
Spiro Thiazolinone and Indolizin Derivatives
- Spiro Thiazolinone (Compound 6): Contains a sulfonyl-linked spiro thiazolinone moiety. This structural complexity enhances antimicrobial activity but reduces platelet inhibition compared to clopidogrel analogs .
- No activity data is available .
Biological Activity
2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Molecular Formula : C₁₅H₁₂ClN₂OS
- Molecular Weight : 360.8 g/mol
- CAS Number : 2034417-50-8
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The thieno[3,2-c]pyridine core is known for its ability to modulate receptor activity and influence signaling pathways.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular responses.
- Enzyme Inhibition : It has the potential to inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against bacteria and fungi; specific strains under investigation. |
| Anticancer | Potential in inhibiting cancer cell proliferation; requires further clinical studies. |
| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |
Case Studies and Research Findings
- Antimicrobial Studies :
- Anticancer Activity :
- Anti-inflammatory Effects :
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a synthesis protocol for 2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide?
- Methodological Answer : Synthesis requires multi-step reactions with precise control of reaction conditions. Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction efficiency.
- Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions.
- Purification : Use column chromatography or recrystallization to isolate the final product. Analytical techniques like HPLC and NMR should validate intermediate and final product purity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure by analyzing proton and carbon environments (e.g., distinguishing aromatic protons at δ 7.2–7.8 ppm) .
- HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Q. How can researchers isolate and identify common impurities during synthesis?
- Methodological Answer :
- Chromatographic Separation : Use preparative TLC or HPLC to isolate impurities.
- Spectroscopic Analysis : Compare impurity NMR/MS data with synthetic intermediates (e.g., unreacted starting materials or byproducts from incomplete cyclization) .
Advanced Research Questions
Q. What strategies optimize reaction yields for novel derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to improve efficiency.
- Solvent Optimization : Evaluate solvent polarity (e.g., DMSO vs. THF) to stabilize transition states.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-vis spectroscopy to identify rate-limiting steps .
Q. How can contradictions in spectroscopic data during derivative characterization be resolved?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography for ambiguous peaks.
- Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental results .
- Replicate Experiments : Ensure consistency across multiple batches to rule out procedural errors .
Q. What computational methods predict the biological activity or reactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., kinase enzymes).
- Quantum Mechanical Calculations : Apply DFT (e.g., B3LYP/6-31G*) to model electron distribution and reactive sites .
Q. How to design a structure-activity relationship (SAR) study for this compound’s derivatives?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with substituents (e.g., -Cl, -OCH₃) on the phenyl ring.
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ measurements) and correlate with steric/electronic parameters from Hammett plots .
Q. What comparative methodologies analyze this compound’s interactions with structurally related analogs?
- Methodological Answer :
- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to compare binding enthalpies.
- Pharmacophore Mapping : Generate 3D models (e.g., MOE) to identify common interaction motifs among active derivatives .
Notes on Data Contradiction and Reproducibility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
